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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448 Get Quote

For Immediate Release

In the intricate world of lipidomics and drug development, the precise structural characterization

of fatty acid esters is paramount. Methyl 12-oxooctadecanoate, a keto-ester derivative of

stearic acid, and its various positional isomers present a significant analytical challenge due to

their identical mass and elemental composition. This guide provides a comprehensive

spectroscopic comparison of Methyl 12-oxooctadecanoate with its isomers, offering

researchers, scientists, and drug development professionals a practical framework for their

differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of Methyl 12-
oxooctadecanoate and a selection of its positional isomers. These distinctions are critical for

unambiguous identification.

¹H NMR Spectroscopy Data
The position of the oxo group significantly influences the chemical shifts of the adjacent

methylene protons.
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Compound ¹H NMR Chemical Shifts (δ, ppm)

Methyl 12-oxooctadecanoate

~3.67 (s, 3H, -OCH₃), ~2.40 (t, 4H, -CH₂-C=O),

~2.29 (t, 2H, -CH₂-COOCH₃), ~1.25 (br s, 20H, -

(CH₂)₁₀-), ~0.88 (t, 3H, -CH₃)

Methyl 9-oxooctadecanoate

~3.66 (s, 3H, -OCH₃), ~2.38 (t, 4H, -CH₂-C=O),

~2.28 (t, 2H, -CH₂-COOCH₃), ~1.2-1.6 (m, 22H,

-(CH₂)₁₁-), ~0.88 (t, 3H, -CH₃)

Methyl 10-oxooctadecanoate

~3.67 (s, 3H, -OCH₃), ~2.41 (t, 4H, -CH₂-C=O),

~2.30 (t, 2H, -CH₂-COOCH₃), ~1.2-1.6 (m, 22H,

-(CH₂)₁₁-), ~0.88 (t, 3H, -CH₃)

Methyl 13-oxooctadecanoate

~3.67 (s, 3H, -OCH₃), ~2.39 (t, 4H, -CH₂-C=O),

~2.29 (t, 2H, -CH₂-COOCH₃), ~1.2-1.6 (m, 22H,

-(CH₂)₁₁-), ~0.88 (t, 3H, -CH₃)

Note: Data is compiled from publicly available spectral databases. Chemical shifts are

approximate and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy Data
The chemical shift of the carbonyl carbon and the adjacent methylene carbons are key

diagnostic markers.[1][2][3]
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Compound ¹³C NMR Chemical Shifts (δ, ppm)

Methyl 12-oxooctadecanoate

~211.8 (C=O), ~174.2 (-COOCH₃), ~51.4 (-

OCH₃), ~42.8 (-CH₂-C=O), ~34.1 (-CH₂-

COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)

Methyl 2-oxooctadecanoate

~197.0 (C=O), ~161.0 (-COOCH₃), ~52.5 (-

OCH₃), ~34.0 (-CH₂-C=O), ~22-32 (-(CH₂)n-),

~14.1 (-CH₃)

Methyl 6-oxooctadecanoate

~211.0 (C=O), ~174.2 (-COOCH₃), ~51.4 (-

OCH₃), ~42.8 (-CH₂-C=O), ~34.1 (-CH₂-

COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)

Methyl 9-oxooctadecanoate

~211.1 (C=O), ~174.2 (-COOCH₃), ~51.4 (-

OCH₃), ~42.9 (-CH₂-C=O), ~34.1 (-CH₂-

COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)

Methyl 10-oxooctadecanoate

~211.5 (C=O), ~174.3 (-COOCH₃), ~51.5 (-

OCH₃), ~42.8 (-CH₂-C=O), ~34.2 (-CH₂-

COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)

Methyl 13-oxooctadecanoate

~211.2 (C=O), ~174.2 (-COOCH₃), ~51.4 (-

OCH₃), ~42.8 (-CH₂-C=O), ~34.1 (-CH₂-

COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)

Note: Data is compiled from publicly available spectral databases. Chemical shifts are

approximate and may vary slightly based on experimental conditions.

Mass Spectrometry Data
The fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) is highly

informative for locating the position of the oxo group. The primary cleavage occurs alpha to the

carbonyl group.
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Compound
Key Mass Fragments (m/z) and their
Relative Intensities

Methyl 12-oxooctadecanoate
281 [M-OCH₃]⁺, 227 [CH₃(CH₂)₅CO]⁺, 213

[O=C(CH₂)₁₀COOCH₃]⁺

Methyl 7-oxooctadecanoate
281 [M-OCH₃]⁺, 157 [CH₃(CH₂)₁₀CO]⁺, 158

[O=C(CH₂)₅COOCH₃]⁺

Methyl 9-oxooctadecanoate
281 [M-OCH₃]⁺, 185 [CH₃(CH₂)₈CO]⁺, 186

[O=C(CH₂)₇COOCH₃]⁺

Methyl 10-oxooctadecanoate
281 [M-OCH₃]⁺, 199 [CH₃(CH₂)₇CO]⁺, 172

[O=C(CH₂)₈COOCH₃]⁺

Methyl 13-oxooctadecanoate
281 [M-OCH₃]⁺, 241 [CH₃(CH₂)₄CO]⁺, 199

[O=C(CH₂)₁₁COOCH₃]⁺

Note: Fragmentation patterns are predicted based on typical cleavage rules for keto-esters and

may be supplemented by data from spectral databases.

Infrared (IR) Spectroscopy Data
The IR spectra of all isomers are expected to be very similar, with the position of the carbonyl

group having a minimal effect on the vibrational frequencies of the key functional groups.

Compound Key IR Absorptions (cm⁻¹)

All Isomers

~2920 & ~2850 (C-H stretch, alkyl), ~1740 (C=O

stretch, ester), ~1715 (C=O stretch, ketone),

~1170 (C-O stretch, ester)

Note: These are characteristic absorption ranges. The exact wavenumbers can vary slightly

depending on the sample preparation and instrument.

Experimental Protocols
Reproducible and high-quality spectroscopic data are essential for accurate isomer

differentiation. The following are generalized protocols for the analysis of Methyl 12-
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oxooctadecanoate and its isomers.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the methyl oxooctadecanoate isomer in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum using a standard single-pulse sequence.

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Use a spectrometer with a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H

instrument).

Employ a proton-decoupled pulse sequence.

Acquire the spectrum with a spectral width of 0-220 ppm and a relaxation delay of 2

seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.
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Calibrate the chemical shift axis using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a 1 mg/mL solution of the methyl oxooctadecanoate isomer in a volatile organic

solvent such as hexane or dichloromethane.

GC-MS Analysis:

Use a GC-MS system equipped with a capillary column suitable for fatty acid methyl ester

(FAME) analysis (e.g., a wax or a low-bleed non-polar column).

Set the GC oven temperature program to achieve good separation of any potential

impurities. A typical program might start at 70°C, hold for 2 minutes, then ramp at 5°C/min

to 240°C and hold for 5 minutes.

Use helium as the carrier gas at a constant flow rate of 1 mL/min.

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

Set the ion source and transfer line temperatures to around 230°C and 240°C,

respectively.

Acquire mass spectra over a range of m/z 40-550.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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FTIR Analysis:

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to obtain a high-quality spectrum.

Perform a background scan of the empty ATR crystal before running the sample. The

instrument software will automatically subtract the background from the sample spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of

Methyl 12-oxooctadecanoate and its isomers.

Workflow for Isomer Differentiation

Sample

Spectroscopic Analysis

Data Analysis

Conclusion

Methyl Oxooctadecanoate Isomer Mixture

1H & 13C NMR GC-MS FTIR

Analyze Chemical Shifts
(α-keto protons & carbons)

Analyze Fragmentation Pattern
(α-cleavage ions)

Confirm Functional Groups
(C=O ester & ketone)

Isomer Identification

Click to download full resolution via product page
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Caption: A logical workflow for the differentiation of methyl oxooctadecanoate isomers using

complementary spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 9-oxooctadecanoate | C19H36O3 | CID 536966 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Methyl 13-oxostearate | C19H36O3 | CID 537022 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Spectroscopic Showdown: Differentiating Methyl 12-
oxooctadecanoate from its Positional Isomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b018448#spectroscopic-comparison-of-methyl-12-
oxooctadecanoate-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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